molecular formula C7H13ClN4O B15319139 rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride

rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride

Cat. No.: B15319139
M. Wt: 204.66 g/mol
InChI Key: WQFLCZAJKFLHLF-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” is a synthetic organic compound that features a triazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Oxolane Ring Formation: The oxolane ring can be formed through an intramolecular cyclization reaction.

    Amine Introduction: The amine group can be introduced via reductive amination or other suitable methods.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Saturated derivatives of the triazole ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged residues.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride
  • (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine

Uniqueness

The presence of the 5-methyl group on the triazole ring distinguishes “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” from its analogs. This methyl group can influence the compound’s binding affinity and specificity towards its biological targets, potentially enhancing its pharmacological properties.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;/h5-6H,2-3,8H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1

InChI Key

WQFLCZAJKFLHLF-IBTYICNHSA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl

Canonical SMILES

CC1=NC(=NN1)C2COCC2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.